tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate
Overview
Description
“tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate” is a chemical compound with the CAS Number: 91189-19-4. It has a molecular weight of 352.48 and its IUPAC name is tert-butyl (1-benzhydryl-3-azetidinyl)methylcarbamate .
Synthesis Analysis
The synthesis of this compound involves several steps. In one example, the compound was prepared from an intermediate using a procedure described for the preparation of a similar compound. The reaction involved the use of sodium hydride in tetrahydrofuran at 20℃ for 0.5h, followed by the addition of dimethyl sulfate in tetrahydrofuran at 20℃ for 32h .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C22H28N2O2 . The InChI code for this compound is 1S/C22H28N2O2/c1-22(2,3)26-21(25)23-14-17-15-24(16-17)20(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,17,20H,14-16H2,1-3H3, (H,23,25) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8C .Scientific Research Applications
Molecular Assembly and Hydrogen Bonds
Tert-butyl carbamate derivatives have been studied for their role in molecular assembly, specifically their interactions in crystal structures. Research by Das et al. (2016) on two carbamate derivatives, including tert-butyl carbamate, found an intricate interplay of strong and weak hydrogen bonds in their crystal packing, leading to three-dimensional architectures. This study highlights the significance of hydrogen bonding in molecular assemblies and pseudo symmetry at a local level (Das et al., 2016).
Chemical Synthesis and Functionalization
Tert-butyl carbamate derivatives have been explored for their potential in chemical synthesis, particularly in metalation and alkylation reactions. Sieburth et al. (1996) investigated the metalation of tert-butyl carbamate derivatives of aminomethyltrialkylsilanes, leading to efficient reactions with various electrophiles. This study demonstrates the versatility of tert-butyl carbamate derivatives in synthesizing α-functionalized α-amino silanes (Sieburth et al., 1996).
Application in Organic Chemistry
The application of tert-butyl carbamate derivatives in organic chemistry is significant. Sakaitani and Ohfune (1990) explored the N-tert-butyldimethylsilyloxycarbonyl group, a novel silyl carbamate, for converting N-tert-butoxycarbonyl compounds into other compounds under mild conditions. This research provides valuable insights into the chemoselective transformation of amino protecting groups (Sakaitani & Ohfune, 1990).
Material Science and Sensory Materials
Tert-butyl carbazole derivatives have been investigated for their potential in material science, particularly in the detection of volatile acid vapors. Sun et al. (2015) synthesized benzothizole modified carbazole derivatives and found that those with a tert-butyl moiety could form organogels used as fluorescent sensory materials. This study highlights the role of tert-butyl groups in gel formation and the development of efficient chemosensors (Sun et al., 2015).
Catalysis in Asymmetric Hydrogenation
Research by Imamoto et al. (2012) on ligands with tert-butylmethylphosphino groups for rhodium-catalyzed asymmetric hydrogenation revealed excellent enantioselectivities and high catalytic activities. These findings are significant for developing chiral pharmaceutical ingredients and understanding the mechanisms of asymmetric hydrogenation (Imamoto et al., 2012).
Safety And Hazards
The compound is classified under the GHS07 category. The hazard statements associated with this compound include H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .
properties
IUPAC Name |
tert-butyl N-[(1-benzhydrylazetidin-3-yl)methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-22(2,3)26-21(25)23-14-17-15-24(16-17)20(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,17,20H,14-16H2,1-3H3,(H,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMSZWOPUVNUIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623979 | |
Record name | tert-Butyl {[1-(diphenylmethyl)azetidin-3-yl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40623979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate | |
CAS RN |
91189-19-4 | |
Record name | 1,1-Dimethylethyl N-[[1-(diphenylmethyl)-3-azetidinyl]methyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91189-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl {[1-(diphenylmethyl)azetidin-3-yl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40623979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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